molecular formula C13H14N2O3S B1426057 N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide CAS No. 680591-13-3

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B1426057
CAS No.: 680591-13-3
M. Wt: 278.33 g/mol
InChI Key: YOSUCWMJWWAHDI-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Researchers should handle this material with appropriate precautions, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The presence of both a methoxypyridinyl group and a methylbenzene-sulfonamide moiety makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research. Sulfonamide derivatives are known to be explored in various pharmacological contexts, and this specific structure may serve as a key building block for the development of novel bioactive molecules or as a precursor in the synthesis of more complex chemical entities . This product is designated For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSUCWMJWWAHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-methoxypyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-2-methylbenzene-1-sulfonamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-2-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Voltage-Gated Sodium Channels

One of the notable applications of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is its use as an inhibitor of voltage-gated sodium channels (Nav), specifically Nav 1.7. This channel plays a critical role in pain signaling pathways. The inhibition of Nav channels has been linked to potential treatments for various pain disorders, including chronic pain conditions .

Case Study:
A study demonstrated that compounds similar to this compound effectively reduced pain responses in animal models by blocking these channels, suggesting a pathway for developing new analgesics.

Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is implicated in several inflammatory diseases, making it a significant target for drug development. Research indicates that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a central role in diseases such as Alzheimer's and myocardial infarction .

Case Study:
In vivo studies using mouse models have shown that analogs of this compound can reduce inflammation and improve cardiac function post-myocardial ischemia by inhibiting the NLRP3 pathway. This highlights the compound's potential in treating cardiovascular diseases and neurodegenerative disorders.

Anticancer Properties

Recent research has explored the anticancer properties of sulfonamide compounds, including this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis.

Data Table: Anticancer Activity of Sulfonamide Derivatives

CompoundKi (μM)Selectivity Ratio (CA IX/CA XII)GI50 (μM)
5g0.352.3
5b0.5122.8
Control (Doxorubicin)0.03--

The table summarizes the inhibitory constants (Ki) and growth inhibition concentrations (GI50) for selected sulfonamide derivatives against cancer cell lines, indicating their efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxypyridine moiety can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Methoxypyridine Derivatives

highlights four derivatives (22f–i) with a shared quinoline-oxazole-carboxamide core but varying alkyl/aryl groups on the carboxamide nitrogen. Key differences include:

  • 22f : 3-Methoxypropyl substituent (59% yield).
  • 22g : Butyl group (64% yield).
  • 22h : Cyclopropylmethyl group (52% yield).
  • 22i : Cyclohexylmethyl group (46% yield).

Structural Impact : Longer alkyl chains (e.g., butyl in 22g) generally improve synthetic yields compared to bulkier substituents (e.g., cyclohexylmethyl in 22i), likely due to steric hindrance during purification .

Halogenated Derivatives

describes N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4) , synthesized via sulfonylation of a brominated pyridinamine precursor (91% yield). The bromine atom enhances electrophilic reactivity, facilitating downstream functionalization, while fluorine atoms may improve metabolic stability and lipophilicity .

Heterocyclic Modifications

  • Such modifications are critical for antiviral activity .
  • Thiazole-Amines (): Mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)-4-(pyridin/pyrazin-2-yl)thiazol-2-amine exhibit distinct protonation sites and hydrogen bonding networks. For example, 3 (pyridin-2-yl) forms a 3D hydrogen-bonded network, while 4 (pyrazin-2-yl) adopts zigzag chains, affecting solubility and crystallinity .

Enantiomeric Activity Differences

compares enantiomers of 2-(butyl-1-sulfonylamino)-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide:

  • S-enantiomer : IC50 = 2.4 μM (potent antiarrhythmic).
  • R-enantiomer : IC50 = 10 μM (lower activity).

This underscores the role of stereochemistry in biological efficacy, with the S-configuration favoring interactions with cardiac ion channels .

PI3K/HDAC Dual Inhibitors ()

Compounds like 7e–j feature hydroxyamino chains of varying lengths (3–7 carbons) attached to quinoline-carboxamide. Key trends:

  • Longer chains (e.g., 7j, 7-carbon) show lower yields (26.3%) but higher thermal stability (melting point 127–129°C).
  • Shorter chains (e.g., 7f, 3-carbon) exhibit higher yields (54.6%) but lower decomposition temperatures .

Table 1: Comparative Data for Selected Derivatives

Compound Key Feature Yield (%) IC50/Activity Notes Reference
22g (Butyl derivative) Alkyl chain optimization 64 N/A (Synthetic focus)
4 (Brominated derivative) Halogen substitution 91 N/A (Intermediate use)
10a (Benzothiazole) Heterocyclic expansion N/A Antiviral activity
3 (Thiazole-pyridine salt) 3D hydrogen bonding N/A Enhanced crystallinity
S-enantiomer (Antiarrhythmic) Stereochemical optimization N/A IC50 = 2.4 μM
7j (7-carbon chain) Hydroxyamino chain modification 26.3 Melting point 127–129°C

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure includes a methoxypyridine moiety and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, and potential anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results indicate significant antimicrobial potential, particularly against Candida albicans and certain bacterial strains.

Antitubercular Activity

The compound has shown promise in antitubercular activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, this compound exhibited an IC50 value indicating effective inhibition of bacterial growth.

Table 2: Antitubercular Activity Data

CompoundIC50 (µM)IC90 (µM)Reference
This compound1.354.00

This data suggests that the compound could be further developed as a lead candidate for tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicate that this compound exhibits low toxicity, making it a candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyridine ring or sulfonamide group can significantly influence its potency and selectivity against specific targets.

Key Findings in SAR Studies:

  • Pyridine Substitution : Alterations in the position or type of substituents on the pyridine ring can enhance antimicrobial activity.
  • Sulfonamide Modifications : Variations in the sulfonamide group can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

Recent studies have explored the use of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria and tuberculosis. These studies highlight the compound's potential in overcoming common resistance mechanisms observed in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 6-methoxypyridin-3-amine and 2-methylbenzenesulfonyl chloride in pyridine, achieving an 88% yield . Optimization includes:

  • Solvent Choice : Pyridine acts as both a base and solvent, neutralizing HCl byproducts.
  • Temperature Control : Room temperature minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
    • Key Considerations : Monitor reaction completion via TLC, and ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Look for the methoxy proton signal at δ ~3.8 ppm (singlet, 3H) and aromatic protons in the pyridine (δ 6.5–8.5 ppm) and benzene (δ 7.0–7.5 ppm) regions .
  • FTIR : Confirm sulfonamide formation via S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹, and N–H stretch (if present) near 3300 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight with ESI-MS ([M+H]+ expected at m/z 307.1).

Q. What preliminary biological screening approaches are recommended to assess its potential as a lead compound?

  • Methodological Answer :

  • Antimicrobial Assays : Follow CLSI guidelines for disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, using sulfonamide antibiotics (e.g., sulfamethoxazole) as positive controls .
  • Receptor Binding Studies : If targeting orexin receptors (e.g., OX2), use radiolabeled analogs (e.g., [11C]EMPA) for competitive binding assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

  • Methodological Answer :

  • Basis Set Selection : Use B3LYP/6-31G* to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine functional groups’ electronic environments .

Q. What advanced crystallographic refinement strategies should be employed when resolving structural ambiguities in sulfonamide derivatives?

  • Methodological Answer :

  • Software : Use SHELXL for high-resolution refinement. Apply TWIN/BASF commands for twinned crystals .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury software. For protonation ambiguities, refine occupancy ratios for alternative sites .
  • Disorder Handling : Split models for disordered methoxy/pyridine groups with restrained bond distances.

Q. How do structural modifications at the pyridine and benzene rings influence intermolecular interactions and crystallographic packing?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Br at pyridine C3) to alter hydrogen-bond donor/acceptor capacity. Compare packing motifs via Hirshfeld surface analysis .
  • Methoxy Position : The 6-methoxy group in N-(6-methoxypyridin-3-yl) derivatives stabilizes π-stacking but may reduce solubility. Replace with hydroxyl for hydrogen-bond diversification .

Q. What methodologies are recommended for reconciling discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Error Analysis : Quantify deviations in DFT-predicted vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) or hybrid functionals (e.g., M06-2X) .
  • Dynamic Effects : Use MD simulations to account for conformational flexibility impacting UV-Vis or IR spectra.
  • Synchrotron Validation : Collect high-resolution XRD data to resolve bond-length disagreements >0.02 Å .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

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